

Anhydro Abiraterone: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: *Anhydro abiraterone*

Cat. No.: *B193194*

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Introduction

Anhydro abiraterone is recognized primarily as a process-related impurity formed during the synthesis of Abiraterone acetate.[1][2] Abiraterone acetate is a potent inhibitor of the CYP17A1 enzyme and a key therapeutic agent in the treatment of metastatic castration-resistant prostate cancer.[2] Given the stringent regulatory requirements for pharmaceutical purity, a thorough understanding of the physicochemical properties of impurities such as **Anhydro abiraterone** is critical for analytical method development, quality control, and ensuring the safety and efficacy of the final drug product.[1] This technical guide provides a detailed overview of the known physicochemical characteristics of **Anhydro abiraterone**, methods for its determination, and its relationship to the androgen biosynthesis pathway.

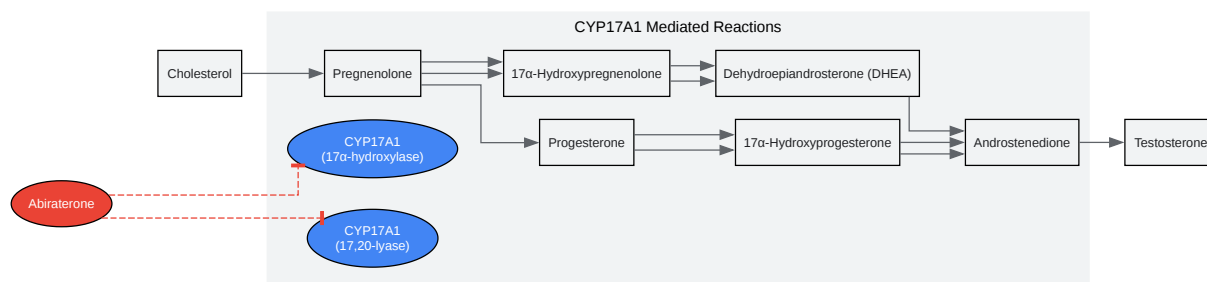
Physicochemical Properties

The following table summarizes the key physicochemical properties of **Anhydro abiraterone**. This data has been compiled from various chemical databases and scientific publications.

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₂₉ N	
Molecular Weight	331.49 g/mol	
CAS Number	154229-20-6	
Appearance	Off-White to Pale Beige Solid / White Powder	
Melting Point	118 - 122 °C	
Boiling Point	475.0 ± 45.0 °C (Predicted)	
Solubility	Slightly soluble in Chloroform and Methanol.	
pKa	5.31 ± 0.12 (Predicted)	
LogP	6.2038 (Calculated)	
Topological Polar Surface Area (TPSA)	12.89 Å ²	

Signaling Pathway Context: Androgen Biosynthesis

Anhydro abiraterone is an impurity of Abiraterone, a drug that targets the androgen biosynthesis pathway. Abiraterone works by inhibiting CYP17A1, a critical enzyme responsible for the production of androgens that can stimulate the growth of prostate cancer cells. The following diagram illustrates the androgen biosynthesis pathway and the point of inhibition by Abiraterone.



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Androgen biosynthesis pathway and the inhibitory action of Abiraterone on CYP17A1.

Experimental Protocols: Determination of Anhydro abiraterone

While specific protocols for the determination of the fundamental physicochemical properties of pure **Anhydro abiraterone** are not readily available in the literature, extensive methodologies exist for its identification and quantification as an impurity in Abiraterone acetate bulk drug and pharmaceutical formulations. The most common and robust method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

RP-HPLC Method for the Determination of Abiraterone Acetate and its Impurities

This section details a representative RP-HPLC method for the analysis of Abiraterone acetate and its related substances, including **Anhydro abiraterone**.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of Abiraterone acetate and its process-related and degradation impurities.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
- Analytical balance
- pH meter
- Ultrasonic bath
- Volumetric flasks and pipettes

Chromatographic Conditions:

- Column: Kinetex C18 (150 mm x 4.6 mm, 5 μ m) or equivalent.
- Mobile Phase: A gradient mixture of a buffer solution and an organic solvent.
 - Buffer (A): 1 g of KH_2PO_4 in 1000 mL of water, with the pH adjusted to 3.1 using orthophosphoric acid.
 - Organic Solvent (B): Acetonitrile.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 40 $^{\circ}\text{C}$.
- Detection Wavelength: 205 nm.
- Injection Volume: Typically 10-20 μL .

Preparation of Solutions:

- Diluent: A mixture of water and acetonitrile is commonly used.
- Standard Solution: A known concentration of Abiraterone acetate reference standard is prepared in the diluent.
- Impurity Stock Solution: A stock solution containing known concentrations of **Anhydro abiraterone** and other relevant impurities is prepared.

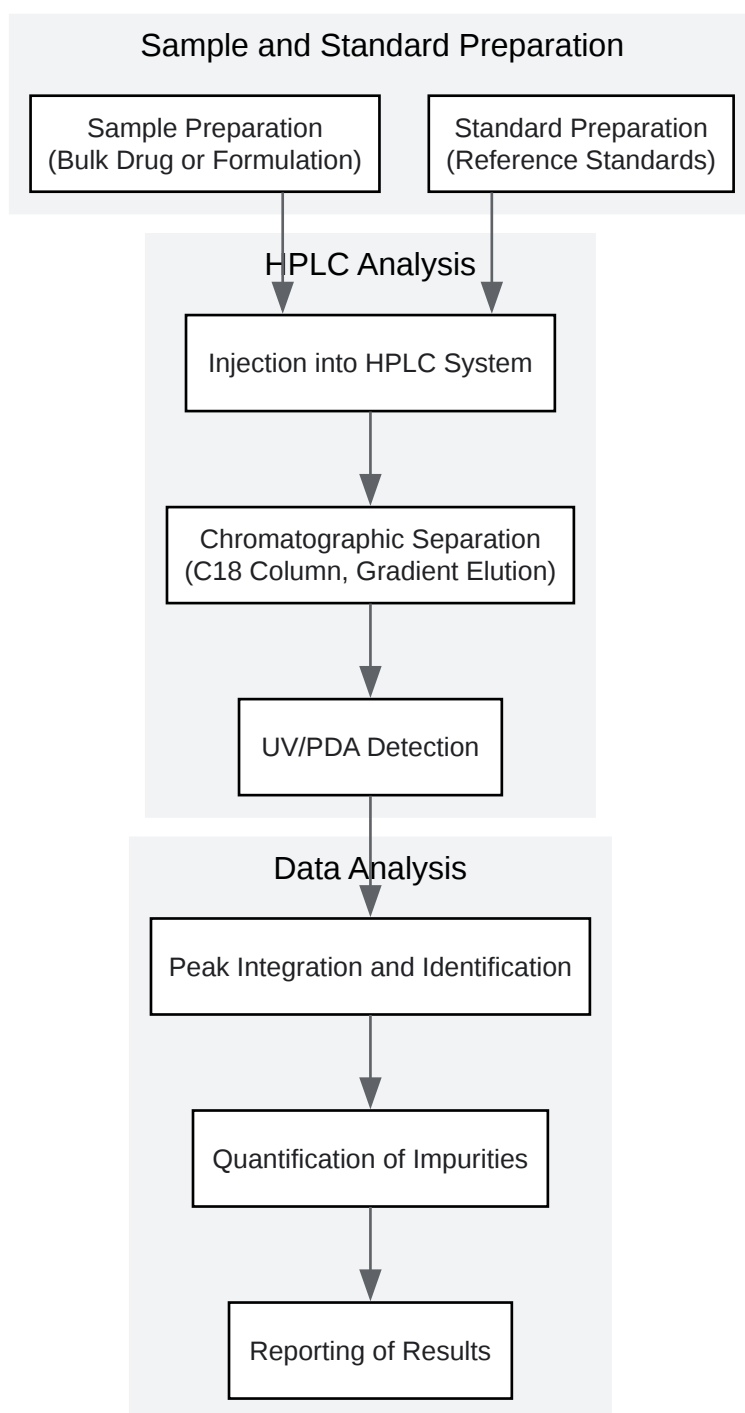
- **Sample Solution:** The Abiraterone acetate bulk drug or a powdered tablet formulation is accurately weighed and dissolved in the diluent to achieve a target concentration.

Procedure:

- Equilibrate the HPLC system with the mobile phase.
- Inject the diluent as a blank to ensure a clean baseline.
- Inject the standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility.
- Inject the impurity stock solution to determine the retention times of each impurity, including **Anhydro abiraterone**.
- Inject the sample solution.
- Identify and quantify **Anhydro abiraterone** and other impurities in the sample by comparing their peak areas and retention times with those of the standards.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

The following diagram illustrates a general workflow for the RP-HPLC analysis of Abiraterone acetate and its impurities.



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General workflow for RP-HPLC analysis of Abiraterone acetate impurities.

Conclusion

This technical guide has provided a summary of the currently available physicochemical data for **Anhydro abiraterone**. As an impurity of a significant therapeutic agent, understanding these properties is essential for maintaining drug quality and safety. The provided experimental protocol for RP-HPLC offers a robust method for the detection and quantification of **Anhydro abiraterone** in pharmaceutical samples. Further research into the specific experimental determination of the fundamental physicochemical properties of isolated **Anhydro abiraterone** would be beneficial for a more complete characterization of this compound.

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References

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